

An In-depth Technical Guide to the Toxicological Profile of Deltamethrin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Deltamethrin-d5*

Cat. No.: *B1670228*

[Get Quote](#)

A Note on **Deltamethrin-d5**: This document focuses on the toxicological profile of deltamethrin. Its deuterated isotopologue, **deltamethrin-d5**, is a chemically identical substance where five hydrogen atoms on the phenoxy ring have been replaced with deuterium.^[1] This labeling makes it a valuable internal standard for the quantification of deltamethrin in analytical methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).^{[1][2]} Due to the negligible mass difference and identical chemical structure, the toxicological properties of **deltamethrin-d5** are considered equivalent to those of deltamethrin. Therefore, the data presented herein for deltamethrin is directly applicable to **deltamethrin-d5**.

Physicochemical Properties

Deltamethrin is a synthetic pyrethroid insecticide composed of a single, pure stereoisomer.^[3] It is a crystalline powder that is stable to heat, light, and air but is susceptible to degradation in alkaline media.^[4]

Property	Deltamethrin	Deltamethrin-d5
Chemical Name	(S)- α -cyano-3-phenoxybenzyl (1R,3R)-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropanecarboxylate[3]	(1R,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropanecarboxylic acid, cyano(3-phenoxy-d5)phenyl)methyl ester[1]
CAS Number	52918-63-5[3]	2140301-99-9[2]
Molecular Formula	C ₂₂ H ₁₉ Br ₂ NO ₃ [5]	C ₂₂ H ₁₄ Br ₂ D ₅ NO ₃ [1]
Molecular Weight	505.2 g/mol [3]	510.23 g/mol
Appearance	Colorless or white to light beige odorless crystals[3]	A semi-solid[1]
Water Solubility	< 0.002 mg/L (at 20-25 °C)[3] [4]	Not specified
Vapor Pressure	1.5 x 10 ⁻⁸ mmHg (at 25 °C)[3]	Not specified
Log K _{ow} (Octanol-Water Partition Coefficient)	6.1[3]	Not specified
Soil Sorption Coefficient (K _{oc})	7.05 x 10 ⁵ to 3.14 x 10 ⁶ [3]	Not specified

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The low toxicity of pyrethroids like deltamethrin in mammals compared to insects is partly due to poor dermal absorption and rapid metabolism to non-toxic compounds.[6]

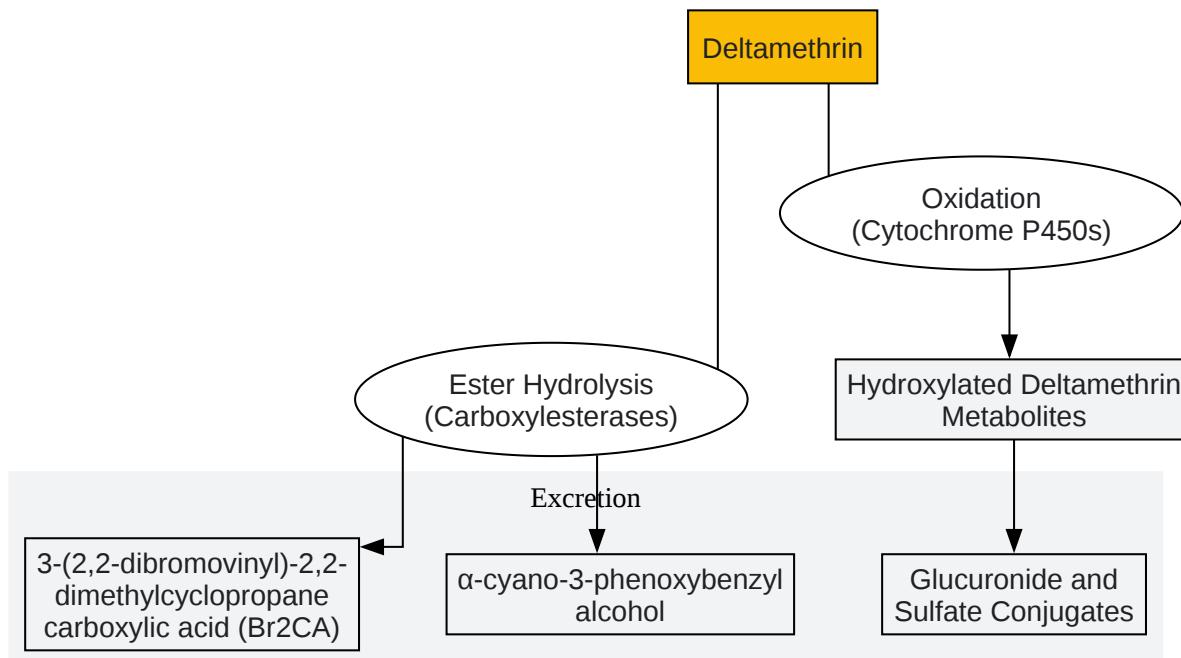
Absorption

- Oral: Deltamethrin is readily absorbed when administered orally, although the rate of absorption can be influenced by the carrier or solvent used.[3] Studies in rats show rapid but incomplete gastrointestinal absorption, with an oral bioavailability reported to be between 14.4% and 18%. [7][8]

- Dermal: Dermal absorption is low.[6] In rats, only about 3.6% of dermally applied deltamethrin was absorbed and subsequently excreted within 24 hours.[3] Human skin is less permeable than rat skin, suggesting even weaker absorption in humans.[3] An in-vitro study using human skin showed that only 1% of the applied dose diffused into the receptor fluid.[9]
- Inhalation: The respiratory tract shows higher absorption compared to the skin.[3] However, due to deltamethrin's low vapor pressure, inhalation exposure is generally considered negligible under normal use conditions.[9]

Distribution

As a highly lipophilic compound, deltamethrin distributes into various tissues after absorption. [3][7]


- Significant concentrations have been found in fat, skin, and skeletal muscle, which can act as slow-release depots for the chemical.[7][10]
- The brain is the primary target organ for toxicity; however, only a very small fraction (0.1–0.3%) of a systemically absorbed dose reaches the brain.[7][10]
- Considerable concentrations of deltamethrin and its hydroxylated metabolite have also been found in various brain regions, including the hypothalamus, cerebellum, and hippocampus.[8]

Metabolism

Deltamethrin is extensively metabolized in mammals, primarily in the liver, through two main pathways: ester hydrolysis and oxidation.[11]

- Ester Hydrolysis: Carboxylesterases cleave the ester bond, which is a major detoxification pathway. This produces the non-toxic acid metabolite, 3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane carboxylic acid (Br₂CA), and an alcohol moiety.[12]
- Oxidation: Cytochrome P450 enzymes catalyze the hydroxylation of the aromatic rings on the parent molecule, followed by conjugation with sulfates and glucuronides.[11][12]

These metabolic processes result in more polar, water-soluble compounds that are readily excreted.[11]

[Click to download full resolution via product page](#)

Caption: Simplified metabolic pathway of Deltamethrin in mammals.

Excretion

Metabolites of deltamethrin are eliminated relatively quickly from the body.[\[11\]](#)

- In rats, 80–90% of a radiolabeled dose was eliminated within 24 hours.[\[11\]](#)
- Unmetabolized deltamethrin and hydroxylated metabolites are generally excreted in the feces.[\[11\]](#)
- More polar hydrolysis products and their conjugates are primarily eliminated in the urine.[\[11\]](#)
The elimination half-life from plasma in rats has been reported to be around 30-38 hours following oral administration.[\[8\]](#)

Toxicodynamics: Mechanism of Action

Deltamethrin is a Type II pyrethroid, distinguished by the presence of an α -cyano group in its structure.[3] Its primary neurotoxic effect is mediated through its interaction with voltage-gated sodium channels on nerve cell membranes.[13]

- Deltamethrin binds to the sodium channels and delays the closing of the activation gate.[3]
- This action leads to a long-lasting inhibition of sodium channel inactivation, resulting in a prolonged influx of sodium ions into the neuron.[3][13]
- The persistent depolarization causes repetitive nerve signaling in sensory organs, sensory nerves, and muscles, leading to hyperexcitability.[13]
- At higher concentrations, it can lead to nerve conduction block, paralysis, and death of the insect.[14]

While the primary target is the sodium channel, some research suggests that Type II pyrethroids may also affect other ion channels in the nervous system.[3] The mechanism of action is the same for both target insects and non-target organisms, including mammals. However, mammals are less susceptible due to higher body temperature, larger body size, and lower sensitivity of their sodium channel binding sites.[3][15]

[Click to download full resolution via product page](#)

Caption: Mechanism of Deltamethrin-induced neurotoxicity.

Toxicological Profile

Neurotoxicity is the primary hazard associated with deltamethrin exposure.[16]

Acute Toxicity

Deltamethrin exhibits moderate to high acute toxicity via the oral route, with the vehicle significantly impacting its absorption and subsequent toxicity.[3][11] It has low toxicity via dermal and inhalation routes.[3][9] Signs of acute intoxication in rats and mice include salivation, ataxia, tremors, and choreoathetotic (writhing) movements.[11]

Route	Species	Vehicle	LD ₅₀ / LC ₅₀ Value	GHS Category	Reference(s))
Oral	Rat (female)	Oily	~30 mg/kg bw	Category 3	[11]
Oral	Rat (male)	Oily	~50 mg/kg bw	Category 3	[11]
Oral	Rat (both)	Aqueous (1% methylcellulo se)	> 5000 mg/kg bw	Category 5	[3][9]
Oral	Mouse	-	19 - 34 mg/kg bw	-	[17]
Dermal	Rabbit	-	> 2000 mg/kg bw	Category 4	[3]
Dermal	Rat	-	> 2000 mg/kg bw	Category 4	[9]
Inhalation (4- hr)	Rat	Aerosol	2.2 mg/L	Category 3	[3][9]

Sub-chronic and Chronic Toxicity

The central nervous system is the main target of toxicity in repeated-dose studies.[11]

- In a 13-week study in rats, doses up to 10 mg/kg/day resulted in slight hyperexcitability and lower body weight gain.[11]
- In a 13-week study in dogs, doses from 1 mg/kg/day caused vomiting, with various neurological symptoms observed at higher doses.[11]

- Chronic exposure in rats for 28 days at 6 mg/kg/day produced significant toxicity in the testes, liver, and kidney, associated with increased oxidative stress.[18]
- In laying chickens, oral administration of 20 mg/kg/day for 14 days resulted in significant liver damage and intestinal injury.[19][20]

Genotoxicity and Carcinogenicity

- Genotoxicity: The U.S. EPA does not consider deltamethrin to be a mutagen based on negative results from a bacterial DNA assay, an Unscheduled DNA Synthesis (UDS) assay, and an in vitro chromosome aberration study.[3][21] However, some studies on formulated products containing deltamethrin have reported positive genotoxicity results in other assays. [21]
- Carcinogenicity: Deltamethrin did not increase tumor incidence in two-year feeding studies in mice or rats.[3][21] Based on this evidence, the U.S. EPA has classified deltamethrin as "not likely to be a human carcinogen".[3][15][21] The International Agency for Research on Cancer (IARC) classified it as Group 3, "not classifiable as to its carcinogenicity to humans". [3]

Reproductive and Developmental Toxicity

- Human Data: No data were available on the reproductive or developmental effects of deltamethrin in humans.[3][11]
- Animal Studies: Deltamethrin did not cause birth defects in laboratory animals exposed during pregnancy.[15] In a multi-generation study in rats, no adverse effects on reproduction were observed. However, some studies suggest that prenatal exposure to low doses may cause alterations in offspring motor activity and dopaminergic systems.[21] Several studies have reported adverse effects on the male reproductive system in rats, including reduced organ weights, decreased sperm count and motility, and lower testosterone levels, particularly at higher doses.[18]

Effects on Other Organ Systems

- Liver and Kidney: At higher doses, deltamethrin has been shown to induce oxidative stress in the liver and kidneys, leading to decreased antioxidant enzyme activity and histological

damage.[12][18]

- Skin: Dermal exposure can lead to temporary skin sensations (paresthesia), such as tingling, burning, or numbness, particularly on the face.[6][22] These effects are reversible and typically resolve within 48 hours.[15]

Regulatory Reference Values

Regulatory agencies have established health-based guidance values for deltamethrin to protect human health.

Value	Organization	Value	Basis	Reference(s)
Acceptable Daily Intake (ADI)	JMPR / WHO	0.01 mg/kg bw/day	Based on a NOAEL of 1 mg/kg bw/day from 1-year and 2-year studies in dogs and 2-year studies in rats, with a 100-fold safety factor.[5][23]	
Acute Reference Dose (aRfD)	JMPR / WHO	0.05 mg/kg bw/day	Based on a NOAEL of 5 mg/kg bw from an acute neurotoxicity study in rats, with a 100-fold safety factor.[5][23]	
Chronic Reference Dose (cRfD)	U.S. EPA	0.01 mg/kg/day	Based on a NOAEL of 1.0 mg/kg/day.[3]	

Experimental Protocols

Detailed methodologies are critical for the standardized assessment of toxicity. Below are generalized protocols for key studies.

Protocol: Acute Oral Toxicity – Acute Toxic Class Method (based on OECD TG 423)

Objective: To determine the acute oral toxicity of a substance by identifying a dose range that causes mortality or evident toxicity. This method allows for classification into GHS categories.

Test Animals: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley), typically females, as they are often slightly more sensitive.

Methodology:

- **Housing & Acclimatization:** Animals are housed in standard conditions (22 ± 3 °C, 30-70% humidity, 12-hr light/dark cycle) for at least 5 days before dosing.
- **Dose Preparation:** The test substance (deltamethrin) is prepared in an appropriate vehicle (e.g., corn oil for oily suspension, 1% methylcellulose for aqueous). The concentration is calculated to administer the desired dose in a volume typically not exceeding 1 mL/100 g body weight.
- **Dosing Procedure:**
 - Animals are fasted overnight (food, but not water, is withheld) prior to dosing.
 - A single dose of the substance is administered to a group of 3 animals by oral gavage.
 - The starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg bw) based on any existing information. For deltamethrin, a starting dose of 50 mg/kg would be appropriate.
- **Observations:**
 - Animals are observed closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for a total of 14 days.

- Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity. Special attention is given to signs of toxicity like tremors, convulsions, salivation, and ataxia.
- Individual animal weights are recorded shortly before dosing and at least weekly thereafter.
- Step-wise Procedure:
 - If mortality occurs in 2 or 3 animals, the test is stopped, and the substance is classified.
 - If one animal dies, the test is repeated at the same dose with 3 more animals.
 - If no animals die, the test is repeated with 3 new animals at the next highest dose level.
- Termination: At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Caption: Experimental workflow for an Acute Oral Toxicity study (OECD 423).

Protocol: Sub-chronic Oral Toxicity – 90-Day Study (based on OECD TG 408)

Objective: To characterize the toxicological profile of a substance following repeated oral administration for 90 days and to establish a No-Observed-Adverse-Effect Level (NOAEL).

Test Animals: Typically rats (e.g., Sprague-Dawley), using at least 10 animals of each sex per dose group.

Methodology:

- Dose Groups: At least three dose levels (low, mid, high) and a concurrent control group (vehicle only) are used. Doses are selected to elicit toxicity at the high dose but not at the low dose.
- Administration: The test substance is administered orally, 7 days a week, for 90 days. This can be done via the diet, drinking water, or by gavage. For deltamethrin, dietary administration is common.

- In-life Observations:
 - Clinical Signs: Detailed observations are made at least once daily.
 - Body Weight & Food Consumption: Recorded weekly.
 - Ophthalmology: Examination performed prior to dosing and at termination.
 - Hematology & Clinical Biochemistry: Blood samples are collected at termination for analysis of parameters like red/white blood cell counts, hemoglobin, liver enzymes (ALT, AST), and kidney function markers (BUN, creatinine).
- Termination and Pathology:
 - At the end of the 90-day period, all animals are euthanized.
 - A full gross necropsy is performed on all animals.
 - The weights of major organs (liver, kidneys, brain, spleen, gonads, etc.) are recorded.
 - A comprehensive set of tissues from all control and high-dose animals is preserved for histopathological examination. Tissues from low- and mid-dose groups showing treatment-related effects are also examined.
- Data Analysis: Quantitative data (body weights, clinical chemistry) are analyzed using appropriate statistical methods to determine significant differences between treated and control groups. The NOAEL is determined as the highest dose at which there are no statistically or biologically significant adverse findings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]

- 2. glpbio.com [glpbio.com]
- 3. Deltamethrin Technical Fact Sheet [npic.orst.edu]
- 4. Deltamethrin (EHC 97, 1990) [inchem.org]
- 5. Deltamethrin | C22H19Br2NO3 | CID 40585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Deltamethrin (UK PID) [inchem.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Toxicokinetics of deltamethrin and its 4'-HO-metabolite in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. extranet.who.int [extranet.who.int]
- 10. academic.oup.com [academic.oup.com]
- 11. Deltamethrin - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. pjoes.com [pjoes.com]
- 13. researchgate.net [researchgate.net]
- 14. pomais.com [pomais.com]
- 15. Deltamethrin Fact Sheet [npic.orst.edu]
- 16. Federal Register :: Deltamethrin; Pesticide Tolerances [federalregister.gov]
- 17. merck.com [merck.com]
- 18. Dose-Dependent Effect of Deltamethrin in Testis, Liver, and Kidney of Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Subchronic toxicity of oral deltamethrin in laying chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Subchronic toxicity of oral deltamethrin in laying chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. oehha.ca.gov [oehha.ca.gov]
- 22. Deltamethrin - Wikipedia [en.wikipedia.org]
- 23. WHO | JECFA [apps.who.int]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Toxicological Profile of Deltamethrin]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1670228#toxicological-profile-of-deltamethrin-d5\]](https://www.benchchem.com/product/b1670228#toxicological-profile-of-deltamethrin-d5)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com